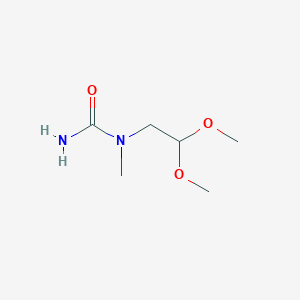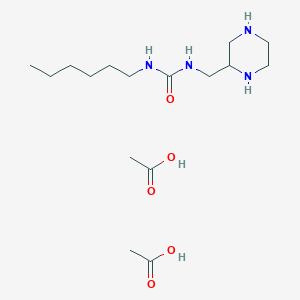
Urea, N-(2,2-dimethoxyethyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(2,2-dimethoxyethyl)-N-methyl- is a chemical compound with the molecular formula C6H14N2O3. It is a derivative of urea, where the urea molecule is modified by the addition of a 2,2-dimethoxyethyl group and a methyl group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(2,2-dimethoxyethyl)-N-methyl- typically involves the reaction of urea with 2,2-dimethoxyethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Urea, N-(2,2-dimethoxyethyl)-N-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are common, using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted ureas.
Aplicaciones Científicas De Investigación
Urea, N-(2,2-dimethoxyethyl)-N-methyl- is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug precursor or in drug delivery systems.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Urea, N-(2,2-dimethoxyethyl)-N-methyl- exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or other biomolecules, affecting their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Urea, N-(2,2-dimethoxyethyl)-N-methyl- is compared with other similar compounds, such as:
Urea: The parent compound without modifications.
N-(2,2-dimethoxyethyl)urea: A related compound without the methyl group.
N-methylurea: A compound with a methyl group but without the dimethoxyethyl group.
Uniqueness: The presence of both the 2,2-dimethoxyethyl and methyl groups in Urea, N-(2,2-dimethoxyethyl)-N-methyl- gives it unique chemical properties and reactivity compared to its similar compounds.
Propiedades
Número CAS |
683223-04-3 |
|---|---|
Fórmula molecular |
C6H14N2O3 |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
1-(2,2-dimethoxyethyl)-1-methylurea |
InChI |
InChI=1S/C6H14N2O3/c1-8(6(7)9)4-5(10-2)11-3/h5H,4H2,1-3H3,(H2,7,9) |
Clave InChI |
FBDSOENCJOPOMH-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(OC)OC)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B15158259.png)
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15158264.png)




![4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid](/img/structure/B15158309.png)


![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15158344.png)


![6-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15158370.png)
![2-[(Propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B15158372.png)
